molecular formula C26H24ClN3O3S2 B2620109 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride CAS No. 1329644-17-8

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride

Cat. No. B2620109
M. Wt: 526.07
InChI Key: MVAJUUYIKUKPNT-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in medicinal chemistry, including a benzothiazole, a tetrahydrothienopyridine, and a benzofuran . Benzothiazoles are heterocyclic compounds that are often used in drug discovery due to their diverse biological activities . Tetrahydrothienopyridines are also heterocyclic compounds that can be found in various bioactive molecules . Benzofurans are oxygen-containing heterocycles that are found in a variety of natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole, tetrahydrothienopyridine, and benzofuran rings in separate steps, followed by their coupling . The exact synthetic route would depend on the specific substituents and functional groups present in the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole, tetrahydrothienopyridine, and benzofuran rings, along with any substituents attached to these rings . The exact structure would depend on the positions and identities of these substituents .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole, tetrahydrothienopyridine, and benzofuran rings, as well as any substituents attached to these rings . For example, benzothiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on the specific structure of the compound, including the positions and identities of any substituents .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to the chemical . These compounds exhibit variable and modest activity against bacteria and fungi, highlighting the potential of these molecules in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Applications

Another study explored the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings suggest the chemical's potential framework for developing new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Applications

The compound has also been referenced in the context of synthesizing heterocyclic carboxamides as potential antipsychotic agents. These analogues were evaluated for their binding to dopamine and serotonin receptors, showing promise as antipsychotic compounds with reduced extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Enzyme and Receptor Targeting Applications

Substituted benzamides, closely related to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings underscore the compound's relevance in targeting specific enzymes or receptors for therapeutic purposes (Borzilleri et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and investigation of its mechanism of action . Additionally, the compound could be modified to improve its properties or to explore new potential biological targets .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2.ClH/c1-3-29-12-11-16-21(14-29)34-26(22(16)25-27-17-8-4-5-10-20(17)33-25)28-24(30)19-13-15-7-6-9-18(31-2)23(15)32-19;/h4-10,13H,3,11-12,14H2,1-2H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAJUUYIKUKPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride

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